Cas no 2227731-21-5 (tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate)

tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate
- 2227731-21-5
- EN300-1883436
- tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate
-
- インチ: 1S/C12H26N2O2/c1-9(2)14(8-7-10(3)13)11(15)16-12(4,5)6/h9-10H,7-8,13H2,1-6H3/t10-/m1/s1
- InChIKey: LFXDANTWFYUTRQ-SNVBAGLBSA-N
- SMILES: O(C(N(C(C)C)CC[C@@H](C)N)=O)C(C)(C)C
計算された属性
- 精确分子量: 230.199428076g/mol
- 同位素质量: 230.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 55.6Ų
tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1883436-0.05g |
tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate |
2227731-21-5 | 0.05g |
$1632.0 | 2023-09-18 | ||
Enamine | EN300-1883436-10g |
tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate |
2227731-21-5 | 10g |
$8357.0 | 2023-09-18 | ||
Enamine | EN300-1883436-2.5g |
tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate |
2227731-21-5 | 2.5g |
$3809.0 | 2023-09-18 | ||
Enamine | EN300-1883436-0.25g |
tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate |
2227731-21-5 | 0.25g |
$1789.0 | 2023-09-18 | ||
Enamine | EN300-1883436-0.5g |
tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate |
2227731-21-5 | 0.5g |
$1866.0 | 2023-09-18 | ||
Enamine | EN300-1883436-1.0g |
tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate |
2227731-21-5 | 1g |
$1944.0 | 2023-06-01 | ||
Enamine | EN300-1883436-0.1g |
tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate |
2227731-21-5 | 0.1g |
$1711.0 | 2023-09-18 | ||
Enamine | EN300-1883436-10.0g |
tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate |
2227731-21-5 | 10g |
$8357.0 | 2023-06-01 | ||
Enamine | EN300-1883436-5.0g |
tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate |
2227731-21-5 | 5g |
$5635.0 | 2023-06-01 | ||
Enamine | EN300-1883436-5g |
tert-butyl N-[(3R)-3-aminobutyl]-N-(propan-2-yl)carbamate |
2227731-21-5 | 5g |
$5635.0 | 2023-09-18 |
tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate 関連文献
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamateに関する追加情報
Comprehensive Overview of tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate (CAS No. 2227731-21-5)
tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate (CAS No. 2227731-21-5) is a specialized organic compound widely recognized in pharmaceutical and chemical research. This compound, often referred to as a carbamate derivative, plays a crucial role in the synthesis of bioactive molecules, particularly in the development of chiral intermediates. Its unique structural features, including the tert-butyl and propan-2-yl groups, make it a valuable building block in medicinal chemistry.
The compound's CAS number 2227731-21-5 ensures precise identification in scientific databases, while its systematic name highlights its stereochemistry (3R configuration). Researchers frequently search for tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate synthesis or CAS 2227731-21-5 applications, reflecting its importance in drug discovery. Recent trends in chiral amine synthesis and green chemistry have further amplified interest in this compound, as it aligns with the demand for sustainable and enantioselective methodologies.
One of the key applications of tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate is in the preparation of pharmaceutical intermediates. Its carbamate functionality provides stability and controlled reactivity, making it ideal for multi-step synthetic routes. Additionally, the compound's tert-butyl group offers steric protection, which is critical in preventing unwanted side reactions. These properties are particularly relevant in the context of peptide mimetics and small molecule inhibitors, where precise structural control is essential.
From a market perspective, the demand for CAS 2227731-21-5 has grown steadily, driven by advancements in asymmetric synthesis and the increasing focus on targeted drug delivery. Companies specializing in custom synthesis and contract research often list this compound in their catalogs, catering to the needs of academic and industrial researchers. The rise of AI-driven drug design has also contributed to its popularity, as computational models frequently identify such chiral building blocks for novel therapeutics.
In terms of physicochemical properties, tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate exhibits moderate solubility in organic solvents like dichloromethane and tetrahydrofuran, which are commonly used in laboratory settings. Its stability under ambient conditions makes it a reliable reagent for long-term storage. Researchers often inquire about tert-butyl carbamate protection strategies or amine functionalization techniques, underscoring its versatility in synthetic chemistry.
The compound's relevance extends to bioconjugation and proteomics, where its amino group can be selectively modified for labeling or cross-linking purposes. This aligns with current trends in chemical biology, where researchers seek tools for probing biological systems with high precision. Furthermore, the 3R stereocenter in tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate enables the study of enantioselective interactions, a hot topic in catalysis and enzyme mimicry.
Quality control and analytical characterization of CAS 2227731-21-5 typically involve techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and confirm its structural integrity, which is vital for reproducible research outcomes. Suppliers often provide certificates of analysis (CoA) to meet the stringent requirements of pharmaceutical-grade materials.
Looking ahead, the potential of tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate in personalized medicine and combinatorial chemistry is being explored. Its compatibility with high-throughput screening platforms and automated synthesis systems positions it as a future-proof reagent for drug discovery pipelines. As the scientific community continues to prioritize sustainable chemistry, innovations in the production and application of this compound are expected to emerge.
In conclusion, tert-butyl N-(3R)-3-aminobutyl-N-(propan-2-yl)carbamate (CAS No. 2227731-21-5) represents a versatile and high-value chemical entity with broad utility in research and development. Its role in chiral synthesis, drug design, and chemical biology underscores its importance in modern science. By staying abreast of technological advancements and market demands, stakeholders can leverage this compound's full potential to drive innovation in the life sciences.
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